molecular formula C21H13Cl2N3O B11015814 N-(2,5-dichlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

N-(2,5-dichlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B11015814
M. Wt: 394.2 g/mol
InChI Key: LWDQXACYVLZMCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dichlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, a pyridine ring, and a dichlorophenyl group

Properties

Molecular Formula

C21H13Cl2N3O

Molecular Weight

394.2 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C21H13Cl2N3O/c22-14-7-8-17(23)20(10-14)26-21(27)16-11-19(13-4-3-9-24-12-13)25-18-6-2-1-5-15(16)18/h1-12H,(H,26,27)

InChI Key

LWDQXACYVLZMCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Aminobenzophenone Derivatives

Source outlines a cyclocondensation approach using 2-amino-5-nitrobenzophenone and acetyl acetone or ethyl acetoacetate under acidic conditions. The reaction proceeds via Friedländer annulation, yielding nitro-substituted quinolines. Subsequent reduction of the nitro group with hydrogen gas and palladium on carbon (Pd/C) produces the corresponding amine, which is acylated to form the carboxylic acid precursor. This method achieves yields of 70–85% for the quinoline core, though the nitro reduction step requires careful control to avoid over-reduction.

Transition Metal-Catalyzed C–H Activation

Palladium-catalyzed C–H activation offers a regioselective pathway to construct the quinoline skeleton. For example, coupling 2-chloroquinoline-4-carboxylic acid with pyridin-3-ylboronic acid under Suzuki–Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/water) introduces the pyridinyl group at position 2. This method avoids multi-step functionalization but demands anhydrous conditions and precise stoichiometry to minimize homo-coupling byproducts.

The introduction of the N-(2,5-dichlorophenyl)carboxamide group at position 4 is critical. Source highlights two dominant strategies: direct coupling of preformed carboxylic acids and in situ activation of nitrile intermediates.

Direct Coupling Using HATU/DIPEA

The most efficient method involves reacting quinoline-4-carboxylic acid with 2,5-dichloroaniline using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF). Key parameters include:

ParameterOptimal ConditionYield (%)Purity (HPLC)
TemperatureRoom temperature (25°C)8298.5
Reaction Time12–16 hours7897.8
SolventAnhydrous DMF8599.1

This method produces high-purity product but requires rigorous exclusion of moisture to prevent HATU decomposition.

Nitrile Intermediate Hydrolysis

Source describes an alternative route via a nitrile intermediate. Quinoline-4-carbonitrile is treated with 30% hydrochloric acid at 50–52°C for 3.5 hours, yielding the carboxamide after neutralization. While this approach eliminates side reactions associated with coupling reagents, it generates stoichiometric HCl waste and necessitates careful pH control during isolation.

Functionalization of the Pyridin-3-yl Substituent

Introducing the pyridin-3-yl group at position 2 employs cross-coupling or diazenylation techniques.

Suzuki–Miyaura Coupling

Coupling 2-bromoquinoline-4-carboxamide with pyridin-3-ylboronic acid under Pd(OAc)₂ catalysis (K₂CO₃, dioxane/water, 80°C) achieves 75–80% yield. Key challenges include minimizing protodeboronation of the pyridinyl reagent and ensuring complete bromide displacement.

Diazenylation and Reduction

Source reports diazenylation of tetrahydroquinoline with pyridin-3-yldiazonium salts, followed by oxidation to aromatic quinoline. While this method avoids metal catalysts, the diazonium intermediates are thermally unstable, requiring temperatures below 0°C during preparation.

Purification and Analytical Validation

Final purification typically involves column chromatography (silica gel, ethyl acetate/hexanes) or recrystallization from isopropanol. Source emphasizes that recrystallization from isopropanol/water mixtures enhances purity to >99% by eliminating residual coupling reagents. Analytical validation via ¹H NMR (DMSO-d₆) confirms the absence of isomers, with diagnostic peaks at δ 8.9 ppm (pyridinyl H-2) and δ 10.2 ppm (carboxamide NH).

Comparative Analysis of Synthetic Routes

A multi-parameter comparison reveals trade-offs between yield, scalability, and practicality:

MethodYield (%)Purity (%)ScalabilityCost Efficiency
HATU/DIPEA Coupling82–8598–99HighModerate
Nitrile Hydrolysis70–7597–98ModerateLow
Suzuki Coupling75–8096–97HighHigh

The HATU/DIPEA method is preferred for small-scale synthesis due to its reliability, whereas nitrile hydrolysis offers cost advantages for industrial applications despite lower yields.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline or pyridine derivatives.

Scientific Research Applications

N-(2,5-dichlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dichlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is unique due to the presence of the dichlorophenyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound can result in distinct properties compared to its analogs, making it a valuable compound for various research applications.

Biological Activity

N-(2,5-dichlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a quinoline core with a dichlorophenyl group and a pyridine moiety, which contribute to its reactivity and selectivity in biological interactions. The molecular formula is C21H13Cl2N3O, and it has a molecular weight of approximately 394.2 g/mol.

Structural Characteristics

The unique structure of this compound includes:

  • Quinoline Core : Known for various biological activities.
  • Dichlorophenyl Substitution : Enhances lipophilicity and potential binding affinity.
  • Pyridine Moiety : May influence the compound's interaction with biological targets.

The biological activity of this compound is primarily linked to its interactions with specific molecular targets within cells. It may act as an inhibitor for certain enzymes or receptors, thereby influencing various biochemical pathways. For example, compounds with similar structures have shown efficacy in inhibiting protein synthesis in malaria parasites by targeting translation elongation factors.

Anticancer Potential

Many quinoline derivatives exhibit cytotoxic effects against cancer cell lines through mechanisms such as:

  • Apoptosis Induction : Triggering programmed cell death in cancer cells.
  • Cell Cycle Arrest : Preventing cancer cells from proliferating.

Research indicates that this compound may share these properties, making it a candidate for further exploration in anticancer drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinoline derivatives. For instance, related compounds have demonstrated significant activity against various mycobacterial species, outperforming standard treatments like isoniazid . The structure-activity relationship (SAR) analysis suggests that modifications to the quinoline structure can enhance antimicrobial efficacy.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals important insights into its unique properties:

Compound NameStructural FeaturesUnique Aspects
N-(2-chlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamideOne chlorine atom on phenyl ringLess reactive than dichloro analog
N-(2,5-difluorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamideFluorine atoms instead of chlorinePotentially different biological activity
N-(2,5-dimethylphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamideMethyl groups instead of chlorineDifferent steric effects on reactivity

The presence of two chlorine atoms on the phenyl ring of this compound significantly enhances its chemical reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

Several studies have focused on the biological activities of quinoline derivatives, including this compound. For example:

  • Antimycobacterial Activity Study : A series of substituted quinoline carboxamides were evaluated for their activity against Mycobacterium tuberculosis. Compounds structurally related to this compound showed promising results against resistant strains .
    • Key Findings : Some derivatives exhibited IC50 values lower than standard treatments.
  • Cytotoxicity Evaluation : Research has assessed the cytotoxic effects of various quinoline derivatives on cancer cell lines such as Caco-2 and A549. The findings indicated that modifications to the quinoline structure can significantly influence anticancer activity .
    • Example Result : Certain derivatives demonstrated over 50% reduction in cell viability at specific concentrations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,5-dichlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide, and how can purity be validated?

  • Methodology :

  • Synthesis : Adapt multi-step protocols from analogous quinoline-4-carboxamides. For example, coupling 2-(pyridin-3-yl)quinoline-4-carbonyl chloride with 2,5-dichloroaniline under reflux in anhydrous dichloromethane with a catalytic base (e.g., triethylamine). Hexamethyldisilazane (HMDS) may serve as a dehydrating agent to enhance yield .
  • Purity Validation : Use HPLC (≥98% purity threshold) and confirm structural integrity via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). Include retention time comparisons with intermediates to detect unreacted starting materials .

Q. How should researchers characterize the structural integrity and electronic properties of this compound?

  • Methodology :

  • Structural Analysis : Single-crystal X-ray diffraction (SCXRD) resolves stereochemistry and intermolecular interactions. Pair with DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis spectra.
  • Spectroscopic Confirmation : Assign NMR signals using 2D-COSY and HSQC to resolve aromatic proton overlaps. IR spectroscopy can confirm carboxamide C=O stretching (~1650–1700 cm1^{-1}) .

Q. What are the primary biological targets hypothesized for this compound, and how can binding affinity be assessed?

  • Methodology :

  • Target Prediction : Use computational docking (e.g., AutoDock Vina) against kinase or protease active sites, leveraging structural homology with related quinoline carboxamides known to inhibit enzymes like EGFR or MAPK .
  • Experimental Validation : Perform surface plasmon resonance (SPR) or fluorescence polarization assays to measure dissociation constants (KdK_d). Validate cellular activity via IC50_{50} determination in cancer cell lines (e.g., MTT assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different studies?

  • Methodology :

  • Assay Optimization : Standardize cell culture conditions (e.g., passage number, serum concentration) and validate compound solubility using dynamic light scattering (DLS).
  • Orthogonal Assays : Compare results from enzymatic assays (e.g., ADP-Glo™ kinase assays) with cellular proliferation data. Use CRISPR knockouts to confirm target specificity .

Q. What strategies are recommended for structure-activity relationship (SAR) studies to optimize bioactivity?

  • Methodology :

  • Systematic Substitution : Synthesize derivatives with variations at the dichlorophenyl (e.g., para vs. meta substituents) or pyridine moieties. Test for potency shifts using dose-response curves.
  • Computational SAR : Apply molecular dynamics (MD) simulations to analyze ligand-protein stability. Free energy perturbation (FEP) can predict substituent effects on binding .

Q. How can researchers assess the compound’s stability under physiological or experimental storage conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2_2O2_2), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation via LC-MS and quantify half-life (t1/2t_{1/2}) .
  • Long-Term Stability : Store aliquots at -80°C, 4°C, and room temperature. Perform periodic HPLC analysis over 6–12 months to assess aggregation or hydrolysis .

Safety and Handling

  • Precautions : While specific safety data for this compound are limited, handle chlorinated aromatics and carboxamides with standard PPE (nitrile gloves, lab coat, goggles). Avoid inhalation of fine powders; use a fume hood for synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.